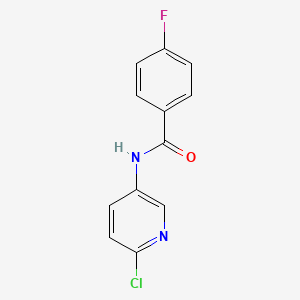

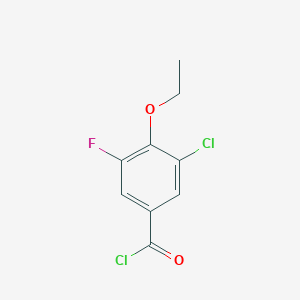

N-(6-chloropyridin-3-yl)-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ZTZ240は、KCNQ2カリウムチャネルの活性化剤として知られる合成化合物です。 この化合物は、てんかんや神経因性疼痛などの過興奮性疾患の治療における潜在的な治療用途により注目を集めています .

作用機序

ZTZ240は、KCNQ2カリウムチャネルの電圧センサー領域に結合することで効果を発揮します。 この結合は、チャネルを活性化状態に安定化し、カリウムイオンが通過してニューロンの興奮性を低下させることができます。 分子標的は、電圧センサー領域の特定の残基、たとえばPhe137、Asp172、Arg207、およびArg210を含みます .

類似の化合物との比較

類似の化合物

レチガビン: 細孔領域に結合し、アロステリックモジュレーションを介してチャネルを活性化する別のKCNQ2活性化剤。

ICA-27243: KCNQ2/KCNQ3チャネルを選択的に活性化する異なる結合部位を持つ化合物

ZTZ240の独自性

ZTZ240は、その結合メカニズムがユニークで、KCNQ2チャネルの電圧センサー領域と直接相互作用します。 この独特の結合部位と活性化メカニズムは、ZTZ240を他の類似の化合物と区別し、カリウムチャネルの活性化の研究と標的療法の開発のための貴重なツールとなっています .

生化学分析

Biochemical Properties

ZTZ240 plays a pivotal role in biochemical reactions by interacting with the KCNQ2 potassium channel. This interaction is characterized by the binding of ZTZ240 to the voltage-sensing domain of the KCNQ2 channel, which stabilizes the channel in its activated state . The compound’s ability to enhance the voltage sensitivity of the KCNQ2 channel makes it a valuable tool in studying neuronal excitability and related disorders . Additionally, ZTZ240’s interaction with the KCNQ2 channel is specific and does not significantly affect other potassium channels, highlighting its selectivity and potential therapeutic applications .

Cellular Effects

ZTZ240 exerts significant effects on various types of cells, particularly neurons. By activating the KCNQ2 potassium channel, ZTZ240 helps to regulate the M-current, which is essential for maintaining the resting membrane potential and controlling neuronal excitability . This regulation prevents excessive neuronal firing and reduces the likelihood of seizures and other hyper-excitability disorders . Furthermore, ZTZ240 influences cell signaling pathways by modulating the activity of the KCNQ2 channel, which in turn affects downstream signaling cascades and gene expression . The compound’s impact on cellular metabolism is also notable, as it helps to maintain cellular homeostasis by preventing excessive energy expenditure associated with uncontrolled neuronal firing .

Molecular Mechanism

The molecular mechanism of ZTZ240 involves its binding to the voltage-sensing domain of the KCNQ2 potassium channel . This binding stabilizes the channel in its activated state, thereby enhancing the outward potassium current and increasing the channel’s voltage sensitivity . The activation of the KCNQ2 channel by ZTZ240 is distinct from other activators, such as retigabine, which binds to the pore domain and activates the channel through allosteric modulation . By accurately defining the ligand-binding sites, the molecular mechanism of ZTZ240 provides a structural basis for drug optimization and design .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ZTZ240 have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that ZTZ240 maintains its efficacy in activating the KCNQ2 channel, with no significant loss of function . Additionally, in vitro and in vivo studies have demonstrated that ZTZ240’s effects on cellular function are sustained over time, with consistent regulation of neuronal excitability and prevention of hyper-excitability disorders .

Dosage Effects in Animal Models

The effects of ZTZ240 vary with different dosages in animal models. At lower doses, ZTZ240 effectively activates the KCNQ2 channel and regulates neuronal excitability without causing adverse effects . At higher doses, the compound may exhibit toxic effects, including potential disruptions in cellular homeostasis and adverse impacts on other physiological processes . Threshold effects have been observed, where the efficacy of ZTZ240 plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

ZTZ240 is involved in specific metabolic pathways that include interactions with enzymes and cofactors essential for its function . The compound’s activation of the KCNQ2 channel influences metabolic flux and metabolite levels, contributing to the regulation of cellular energy expenditure and homeostasis .

Transport and Distribution

Within cells and tissues, ZTZ240 is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to the KCNQ2 channel, which is predominantly expressed in neuronal tissues . This targeted distribution ensures that ZTZ240 exerts its effects primarily on neurons, minimizing off-target effects and enhancing its therapeutic potential .

Subcellular Localization

ZTZ240’s subcellular localization is primarily associated with the plasma membrane, where the KCNQ2 potassium channel is located . The compound’s activity and function are closely tied to its ability to bind and activate the KCNQ2 channel at the membrane . Post-translational modifications and targeting signals may further influence ZTZ240’s localization, directing it to specific compartments or organelles within the cell . This precise localization is crucial for the compound’s efficacy in regulating neuronal excitability and preventing hyper-excitability disorders .

準備方法

合成経路および反応条件

ZTZ240の合成には、N-(6-クロロ-3-ピリジニル)-4-フルオロベンゾアミドの形成が含まれます。 このプロセスには通常、以下の手順が含まれます。

中間体の形成: 反応は、3-ピリジンカルボン酸の塩素化から始まり、6-クロロ-3-ピリジンカルボン酸を形成します。

アミド化反応: 次に、中間体を特定の条件下で4-フルオロアニリンと反応させて、N-(6-クロロ-3-ピリジニル)-4-フルオロベンゾアミドを生成します.

工業生産方法

ZTZ240の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 連続フローリアクターや自動合成などの高度な技術の使用は、生産効率を向上させることができます .

化学反応の分析

反応の種類

ZTZ240は、以下を含むさまざまな化学反応を起こします。

酸化: ZTZ240は、特定の条件下で酸化して、対応する酸化生成物を形成できます。

還元: この化合物は、還元されて、還元された誘導体を形成できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はN-(6-クロロ-3-ピリジニル)-4-フルオロ安息香酸を生成する可能性があり、一方、還元はN-(6-クロロ-3-ピリジニル)-4-フルオロベンジルアミンを生成する可能性があります .

科学研究の用途

ZTZ240は、幅広い科学研究の用途を持っています。

化学: カリウムチャネルの活性化メカニズムを研究するためのツール化合物として使用されます。

生物学: ZTZ240は、ニューロンの興奮性におけるKCNQ2チャネルの役割を理解するための研究に使用されます。

医学: この化合物は、てんかん、神経因性疼痛、その他の過興奮性疾患の治療における潜在的な治療効果について調査されています。

科学的研究の応用

ZTZ240 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the activation mechanisms of potassium channels.

Biology: ZTZ240 is employed in research to understand the role of KCNQ2 channels in neuronal excitability.

Medicine: The compound is investigated for its potential therapeutic effects in treating epilepsy, neuropathic pain, and other hyperexcitability disorders.

Industry: ZTZ240 is used in the development of new drugs targeting potassium channels

類似化合物との比較

Similar Compounds

Retigabine: Another KCNQ2 activator that binds to the pore domain and activates the channel through allosteric modulation.

ICA-27243: A compound with a different binding site that selectively activates KCNQ2/KCNQ3 channels

Uniqueness of ZTZ240

ZTZ240 is unique in its binding mechanism, as it directly interacts with the voltage-sensing domain of the KCNQ2 channel. This distinct binding site and activation mechanism differentiate it from other similar compounds, making it a valuable tool for studying potassium channel activation and developing targeted therapies .

特性

IUPAC Name |

N-(6-chloropyridin-3-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O/c13-11-6-5-10(7-15-11)16-12(17)8-1-3-9(14)4-2-8/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPKVELJRWKNQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of ZTZ240 on the KCNQ2 channel?

A1: ZTZ240 is a potent activator of the KCNQ2 channel, a voltage-gated potassium channel. While the precise binding site remains elusive, research suggests ZTZ240 might interact with the channel's voltage-sensing domain, influencing its gating properties . This interaction enhances the channel's open probability, leading to increased potassium ion efflux and neuronal hyperpolarization.

Q2: How does the binding of ZTZ240 to KCNQ2 differ from other activators?

A2: A statistical thermodynamic model, distinct from the Hill equation, was employed to characterize ZTZ240's interaction with KCNQ2 . This model suggests a complex binding mechanism involving cooperative interactions between multiple ZTZ240 molecules and the channel. This model allows for the determination of binding affinity (KA), cooperative binding coefficients (γ, μ, ν), and channel conductance coefficients (a, b, c, d) for different binding configurations.

Q3: What is the significance of the bi-sigmoid concentration-response curve observed with ZTZ240?

A3: The bi-sigmoid concentration-response curve observed with ZTZ240 activation of the WT-F137A mutant KCNQ2 channel suggests a complex activation mechanism . This deviation from a typical sigmoidal curve indicates the presence of multiple binding sites or conformational states with varying affinities for ZTZ240. This finding highlights the importance of using models beyond the traditional Hill equation to fully characterize the interaction between ZTZ240 and KCNQ2.

Q4: Are there any structural studies available that shed light on ZTZ240 binding to KCNQ2?

A4: While detailed structural data pinpointing the exact binding site of ZTZ240 within the KCNQ2 channel is limited, there are research efforts focused on characterizing the complex . These studies aim to provide a high-resolution structure of the KCNQ2-ZTZ240 complex, offering valuable insights into the molecular interactions governing channel activation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2506852.png)

![ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2506854.png)

![METHYL 4,5-DIMETHOXY-2-{5-[(PHENYLSULFANYL)METHYL]FURAN-2-AMIDO}BENZOATE](/img/structure/B2506855.png)

![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2506857.png)

![N-(3,5-DIMETHOXYPHENYL)-2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2506858.png)

![2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2506863.png)

![Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506871.png)